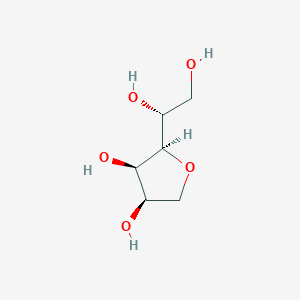
Mannitan
Overview
Description
Synthesis Analysis
The mono-dehydration of sugar alcohols such as D-sorbitol and D-mannitol generates 1,4-sorbitan and 1,4-mannitan, respectively, which are relevant platform molecules for the synthesis of detergents and pharmaceuticals . Biotechnological production of mannitol has received considerable attention due to its known advantages over chemical synthesis and extraction from plants .Molecular Structure Analysis
Mannitan is a sugar alcohol, formed by the reduction of an aldehyde or ketone group on the monosaccharide, disaccharide, oligosaccharide, and polysaccharide molecule to a hydroxyl group .Chemical Reactions Analysis
The mono-dehydration of sugar alcohols such as D-sorbitol and D-mannitol generates 1,4-sorbitan and 1,4-mannitan, respectively . The effects of solvent, temperature, and catalyst on this reaction have been fully discussed .Physical And Chemical Properties Analysis
Mannitan is a sugar alcohol with a molecular formula of C6H12O5 . Its physical and chemical properties would be similar to other sugar alcohols, which are formed by the reduction of an aldehyde or ketone group on the monosaccharide, disaccharide, oligosaccharide, and polysaccharide molecule to a hydroxyl group .Scientific Research Applications
Polymorphic Control in Pharmaceutical Sciences
Mannitol is a common six-carbon sugar alcohol, which is widely used in food, chemical, pharmaceutical, and other industries . It has three polymorphs: β, δ, and α . These different polymorphs have unique physicochemical properties, thus affecting the industrial applications of d-mannitol . The polymorphic control of d-mannitol crystals in the products is a significant area of research .
Crystal Engineering
The characteristics of different d-mannitol polymorphs, such as crystal structure, morphology, molecular conformational energy, stability, solubility, and the analytical techniques of d-mannitol polymorphisms, are of great interest . The preparation of d-mannitol crystals and the factors of the formation of different d-mannitol polymorphisms are also being studied .
Food Industry
Due to its superior characteristics, such as low calorific value, no moisture absorption, high stability, and suitability as a sweetener, mannitol has been widely used in the food industry .
Chemical Industry
Mannitol’s unique properties have also made it a valuable component in the chemical industry .
Anti-Aging Research
Mannitol has been identified as a potential anti-aging compound. It has been validated with known anti-aging compounds in a high-throughput screening method for identifying novel compounds that extend lifespan .
Gerontology Research
Mannitol is being used in gerontology research to identify interventions that delay aging and extend cellular lifespan .
Mechanism of Action
Target of Action
1,4-Anhydro-d-mannitol, also known as Mannitan, is a biomedically significant compound . It is primarily used in the treatment of various pharmaceuticals and ailments It has been suggested that it may have a role in cellular metabolism .
Mode of Action
It is hypothesized that Mannitan produces an osmotic gradient across the airway epithelium, drawing fluid into the extracellular space and altering the properties of the airway surface mucus layer . This could potentially facilitate easier clearance of mucus and other cellular debris.
Biochemical Pathways
Mannitan may be involved in the mannitol metabolic pathway . In this pathway, mannitol is first transported to the cytoplasm by a mannitol transporter, then oxidized to fructose by mannitol-2-dehydrogenase, and finally converted to fructose-6-phosphate by hexokinase . .
Pharmacokinetics
It is known that mannitol, a related compound, is rapidly elevated in the bloodstream during administration, reaching a maximum concentration at the end of administration, and then exponentially decreases . It is possible that Mannitan may have similar pharmacokinetic properties.
Result of Action
It has been suggested that mannitan has anti-aging or geroprotective potential . In a study using yeast as a model organism, Mannitan was found to extend cellular longevity .
Future Directions
properties
IUPAC Name |
(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314109 | |
| Record name | 1,4-Anhydro-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Anhydro-d-mannitol | |
CAS RN |
7726-97-8, 34828-64-3 | |
| Record name | 1,4-Anhydro-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannitan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydro-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANNITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


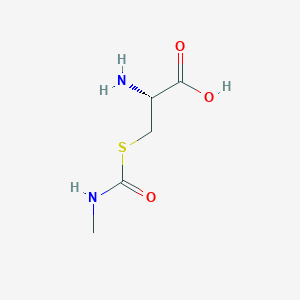
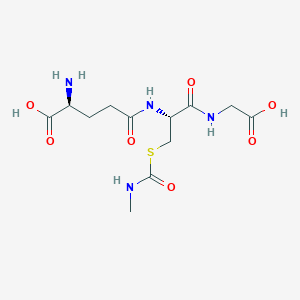
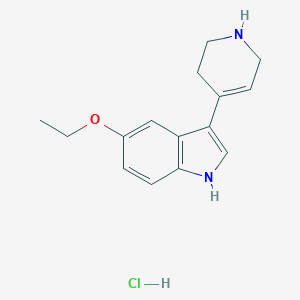
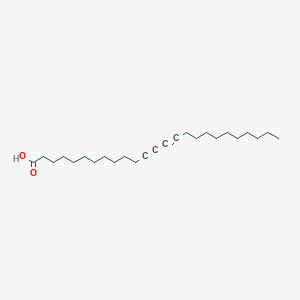
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)

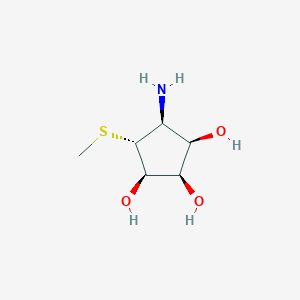


![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

